molecular formula C20H21N7O2 B2817369 5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide CAS No. 2034382-57-3

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B2817369
CAS No.: 2034382-57-3
M. Wt: 391.435
InChI Key: HHVHSKBBJJOWMG-UHFFFAOYSA-N
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Description

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyrazine moiety with a pyrrolidine ring, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the oxidative cyclization of 2-hydrazinylpyrazine with cyanogen chloride in the presence of acetic acid and sodium acetate trihydrate at low temperatures . This is followed by further functionalization to introduce the pyrrolidine and phenylpyrrolidine moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities. Its ability to inhibit c-Met kinase with high specificity makes it a promising candidate for targeted cancer therapies .

Biological Activity

The compound 5-oxo-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidin-3-yl)pyrrolidine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent studies.

Synthesis of the Compound

The synthesis of 5-oxo derivatives typically involves multi-step organic reactions that include cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in available literature; however, related compounds have shown effective methodologies involving triazole and pyrrolidine scaffolds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar 5-oxopyrrolidine derivatives. For instance, compounds derived from this class have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. A study indicated that certain derivatives reduced A549 cell viability significantly compared to controls, with some compounds showing over 66% reduction in viability at a concentration of 100 µM after 24 hours of exposure .
  • Structure-Activity Relationship (SAR) : The presence of free amino groups in these compounds has been linked to enhanced anticancer activity. For example, compounds with specific structural substitutions demonstrated a marked increase in potency against cancer cells while maintaining low cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, the compound also exhibits promising antimicrobial properties against multidrug-resistant pathogens.

  • Pathogen Resistance : Studies have shown that derivatives of this compound are effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive bacteria. The antimicrobial efficacy was evaluated using standard susceptibility tests against various clinically significant pathogens .
  • Comparative Efficacy : In comparative studies, certain derivatives demonstrated superior activity against resistant strains when compared to traditional antibiotics like linezolid and tedizolid . This highlights the potential for developing new therapeutic agents from this chemical class.

Data Table: Biological Activity Overview

Activity TypeTarget Cells/PathogensObserved EffectReference
AnticancerA549 (Lung Adenocarcinoma)~66% reduction in viability at 100 µM
AntimicrobialMRSA, Staphylococcus aureusEffective against multidrug-resistant strains
Klebsiella pneumoniaeSignificant inhibition observed

Case Study 1: Anticancer Efficacy

In a controlled study involving A549 cells, various 5-oxopyrrolidine derivatives were tested for cytotoxicity using an MTT assay. The results indicated that specific structural modifications led to enhanced anticancer activity while minimizing effects on normal human airway epithelial cells.

Case Study 2: Antimicrobial Resistance

Another study focused on the antimicrobial properties of these compounds against resistant strains of Staphylococcus aureus. The findings suggested that certain derivatives could serve as potential alternatives to existing antibiotics due to their unique mechanisms of action that bypass traditional resistance pathways.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c28-17-10-14(11-27(17)16-4-2-1-3-5-16)20(29)23-15-6-8-25(12-15)18-19-24-22-13-26(19)9-7-21-18/h1-5,7,9,13-15H,6,8,10-12H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVHSKBBJJOWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=NC=CN5C4=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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